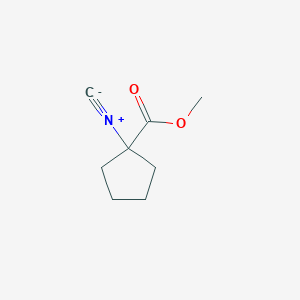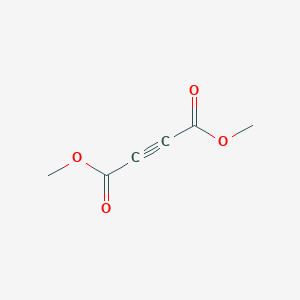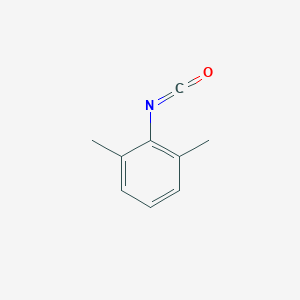
2,6-Dimethylphenyl isocyanate
Overview
Description
2,6-Dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents . It is primarily used in the synthesis of various chemical intermediates and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
2,6-Dimethylphenyl isocyanate is a chemical compound that primarily targets the respiratory system . It is known to cause acute toxicity through dermal, inhalation, and oral routes .
Biochemical Pathways
It is known to be used in the preparation of derivatized β-cyclodextrins, which are used as chiral stationary phases in normal-phase liquid chromatography . It is also involved in the preparation of tris (2,6-dimethylphenylimido)methylrhenium (VII) and 1- (2-isopropylphenyl)-3- (2,6-dimethylphenyl)urea .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity means it can be affected by the presence of moisture or other reactive substances. Additionally, its volatility and the fact that it is a liquid at room temperature mean that it can readily evaporate, potentially leading to inhalation exposure .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylphenyl isocyanate plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of its primary interactions is with amino groups in proteins, leading to the formation of stable urea derivatives. This reaction is particularly useful in the modification of proteins for analytical purposes. Additionally, this compound can react with nucleophiles such as amines and alcohols, forming carbamate and urea linkages, respectively .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modify proteins involved in signaling pathways, thereby altering their activity and downstream effects. This modification can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to biomolecules. The isocyanate group reacts with nucleophilic sites on proteins, such as amino and thiol groups, forming stable adducts. This covalent modification can inhibit or activate enzyme activity, depending on the site and nature of the interaction. Additionally, the binding of this compound to DNA or RNA can lead to changes in gene expression, either by directly modifying nucleic acids or by altering the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to light and moisture. In vitro studies have shown that the stability of this compound can influence its long-term effects on cellular function. For example, degradation products may have different reactivity and biological activity compared to the parent compound . In vivo studies have also indicated that the compound’s effects can vary over time, with potential long-term impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal or beneficial effects, such as enhancing protein stability or modulating enzyme activity. At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and organ toxicity. Studies have shown that there is a threshold dose above which the adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with cellular components, potentially affecting metabolic flux and the levels of key metabolites. Additionally, the compound can influence the activity of metabolic enzymes, either by direct binding or through the formation of reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins. Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular proteins and organelles. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through interactions with targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and secretion. Alternatively, this compound may accumulate in the nucleus, affecting gene expression by modifying nuclear proteins or nucleic acids .
Preparation Methods
2,6-Dimethylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylaniline with phosgene. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction . The resulting product is then purified through distillation under reduced pressure to obtain high-purity this compound .
In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
2,6-Dimethylphenyl isocyanate is a highly reactive compound that undergoes various chemical reactions. Some of the common types of reactions it undergoes include:
Addition Reactions: It reacts with nucleophiles such as water, alcohols, and amines to form carbamates, ureas, and other derivatives.
Substitution Reactions: It can undergo substitution reactions with different nucleophiles, leading to the formation of substituted isocyanates.
Polymerization: It can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common reagents used in these reactions include water, alcohols, amines, and catalysts such as tertiary amines . The major products formed from these reactions are carbamates, ureas, and polyurethanes .
Scientific Research Applications
2,6-Dimethylphenyl isocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,6-Dimethylphenyl isocyanate can be compared with other similar compounds such as:
2,6-Dimethylphenyl isothiocyanate: Similar in structure but contains a thiocarbonyl group (N=C=S) instead of an isocyanate group.
3,5-Dimethylphenyl isocyanate: Similar in structure but with the methyl groups positioned at the 3 and 5 positions on the benzene ring.
2,4-Dimethylphenyl isocyanate: Similar in structure but with the methyl groups positioned at the 2 and 4 positions on the benzene ring.
The uniqueness of this compound lies in its specific reactivity and the position of the methyl groups, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
2-isocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRKXVEALTVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067397 | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28556-81-2 | |
| Record name | 2,6-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28556-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028556812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28556-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isocyanato-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QL5MU0E0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-Dimethylphenyl isocyanate relate to its reactivity with metal complexes?
A2: The bulky 2,6-dimethylphenyl group in this compound plays a crucial role in its reactivity with metal complexes. For instance, in reactions with rhenium(VII) complexes like [ReMe(NBut)3], only one 2,6-dimethylphenyl imido ligand can be selectively substituted. This selectivity is likely due to steric hindrance imposed by the two methyl groups flanking the isocyanate group. []
Q2: Can this compound be utilized to modify cyclodextrins for chromatographic applications?
A3: Yes, this compound can be used to derivatize β-cyclodextrins, creating modified stationary phases for normal-phase liquid chromatography. These derivatized cyclodextrins show promise in separating enantiomers, although the mechanism is thought to be independent of inclusion complexation, unlike native β-cyclodextrin. []
Q3: How does this compound interact with organoactinide complexes?
A4: Studies demonstrate that this compound readily inserts into the thorium-carbon bond of organoactinide complexes like (ArO)₂Th(CH₂SiMe₃)₂ (where Ar = 2,6-t-Bu₂C₆H₃). This insertion reaction yields a new complex, (ArO)₂Th, showcasing the reactivity of isocyanates with specific metal-carbon bonds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
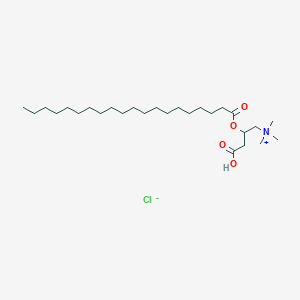
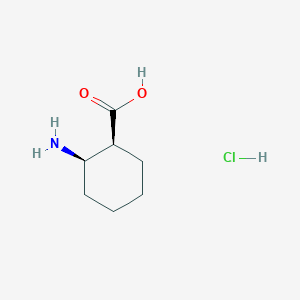
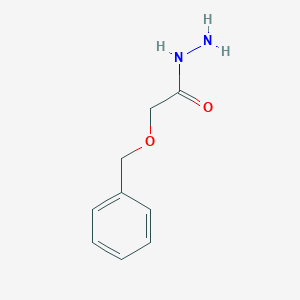
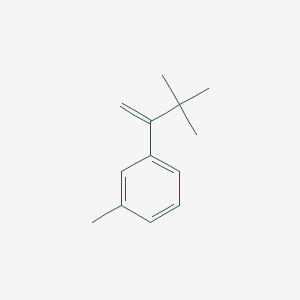
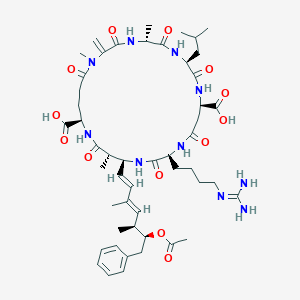
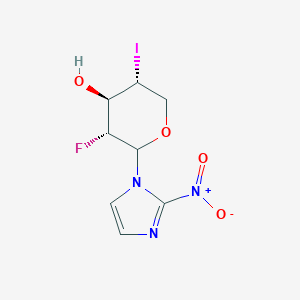
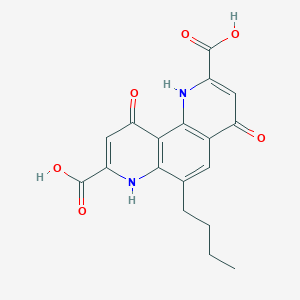
![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

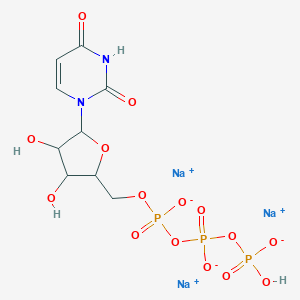
![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)
